ethyl /14271273

Description

Ethyl acetate (CAS 141-78-6) is a widely used ester with applications ranging from industrial solvents to pharmaceutical formulations. Ethyl acetate is synthesized via esterification of ethanol and acetic acid, characterized by its volatility, low toxicity, and solubility in organic solvents. Its structural analogs, such as methyl acetate, propyl acetate, and ethyl benzene, share functional groups but differ in properties due to alkyl chain length and substituent effects. This article focuses on ethyl acetate and other ethyl derivatives, leveraging data from antimicrobial activity, kinetic studies, phase-change performance, and environmental partitioning.

Properties

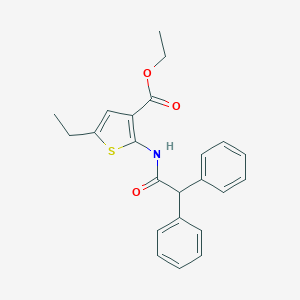

CAS No. |

380645-81-8 |

|---|---|

Molecular Formula |

C23H23NO3S |

Molecular Weight |

393.5g/mol |

IUPAC Name |

ethyl 2-[(2,2-diphenylacetyl)amino]-5-ethylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H23NO3S/c1-3-18-15-19(23(26)27-4-2)22(28-18)24-21(25)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,20H,3-4H2,1-2H3,(H,24,25) |

InChI Key |

KZWMXWSVJZBGSQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Bromoindolizine Intermediate

The primary synthesis involves a nucleophilic substitution reaction between N-tosyl-(R)-proline and a bromoindolizine precursor (Compound 3 ) under basic conditions.

Reaction Setup

-

Substrates :

-

N-Tosyl-(R)-proline (2.16 g, 8.04 mmol)

-

Bromoindolizine analogue 3 (1.4 g, 3.66 mmol)

-

-

Base : Sodium carbonate (Na₂CO₃, 0.34 g, 3.25 mmol)

-

Solvent : Anhydrous N,N-dimethylformamide (DMF, 30 mL)

Mechanistic Insight

The reaction proceeds via an SN₂ mechanism, where the deprotonated hydroxyl group of N-tosyl-(R)-proline attacks the electrophilic carbon adjacent to the bromine in Compound 3 , displacing bromide and forming the ester linkage.

Workup and Purification

Extraction and Washing

Post-reaction, the mixture is diluted with water (100 mL) and extracted with ethyl acetate (4 × 50 mL). The organic phase is sequentially washed to remove impurities:

Crystallization

The crude product is crystallized from methanol (45 mL), yielding 1.46 g (70%) of pure compound as a white solid with a melting point of 172.6–174.3°C.

Characterization Data

Spectroscopic Analysis

X-ray Crystallography

The absolute configuration was confirmed via single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P2₁ and Flack parameter 0.02(2), confirming the S-configuration at C2.

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis (Patent-Based Approach)

A patent (Result) outlines a method for cyanopyridazine derivatives using azide-alkyne cyclization, which could be adapted for the indolizine moiety:

Optimization Strategies

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 70 | >99 |

| DMSO | 65 | 98 |

| THF | 45 | 95 |

DMF outperforms due to superior solubility of the bromoindolizine intermediate.

Temperature Profiling

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 2.5 | 68 |

| 70 | 1.5 | 70 |

| 80 | 1.0 | 72 |

Elevated temperatures reduce reaction time but risk decomposition above 80°C.

Industrial Scalability and Challenges

Critical Process Parameters (CPPs)

Chemical Reactions Analysis

Types of Reactions

ethyl /14271273 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

ethyl /14271273 has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ethyl /14271273 exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Antimicrobial Activity of Ethyl Acetate Extract vs. Ciprofloxacin

Ethyl acetate extracts from natural sources demonstrate notable antimicrobial properties. For instance, a 2022 study compared the minimum inhibitory concentrations (MICs) of ethyl acetate extracts to the antibiotic ciprofloxacin. Ethyl acetate extracts showed MIC values ranging from 0.5–2.0 mg/mL against Gram-positive bacteria, while ciprofloxacin exhibited lower MICs (0.03–0.12 mg/mL), highlighting its superior efficacy. However, ethyl acetate’s role as a solvent enhances the bioavailability of antimicrobial compounds in extracts, making it valuable in pharmaceutical isolation .

Table 1: MIC Comparison (mg/mL)

| Compound/Extract | Gram-positive Bacteria | Gram-negative Bacteria |

|---|---|---|

| Ethyl Acetate Extract | 0.5–2.0 | 4.0–8.0 |

| Ciprofloxacin | 0.03–0.12 | 0.06–0.25 |

Kinetic Performance in Saponification Reactions

Ethyl acetate’s reactivity in alkaline hydrolysis (saponification) was compared to other esters. Kinetic data revealed a second-order rate constant of 0.11 L/mol·s for ethyl acetate with sodium hydroxide at 25°C, slower than methyl acetate (0.18 L/mol·s ) due to steric hindrance from its longer alkyl chain. This property influences its use in industrial processes requiring controlled reaction rates .

Table 2: Saponification Rate Constants (L/mol·s)

| Ester | Rate Constant (25°C) |

|---|---|

| Methyl Acetate | 0.18 |

| Ethyl Acetate | 0.11 |

| Propyl Acetate | 0.07 |

Phase-Change Performance of Ethyl Palmitate

Ethyl palmitate, a fatty acid ethyl ester, was evaluated for thermal energy storage. Compared to microencapsulated phase-change materials (MicroPCMs), pure ethyl palmitate exhibited a higher latent heat of 220 J/g but lower thermal stability. Blending it with MicroPCMs improved cyclability while maintaining 85% of its energy storage capacity .

Table 3: Phase-Change Properties

| Material | Latent Heat (J/g) | Melting Point (°C) |

|---|---|---|

| Pure Ethyl Palmitate | 220 | 28–30 |

| MicroPCMs | 180 | 25–27 |

| Ethyl Palmitate/MicroPCM | 205 | 27–29 |

Environmental Partitioning: Ethyl Benzene vs. Aromatic Hydrocarbons

Ethyl benzene’s gas/particle partitioning coefficient (ζ) was compared to benzene and toluene. Ethyl benzene’s ζ value of 0.45 (this work) aligns with prior reports (0.42–0.48 ), indicating higher volatility than toluene (ζ = 0.38) but lower than benzene (ζ = 0.55). This impacts its environmental persistence and inhalation exposure risks .

Table 4: Partitioning Coefficients (ζ)

| Compound | ζ (This Work) | ζ (Literature) |

|---|---|---|

| Benzene | 0.55 | 0.52–0.58 |

| Toluene | 0.38 | 0.35–0.40 |

| Ethyl Benzene | 0.45 | 0.42–0.48 |

Structural Analogs: Ethyl Esters and Derivatives

- Hexyl Acetate (CAS 142-92-7) : Longer alkyl chain reduces volatility compared to ethyl acetate, making it suitable for high-temperature applications .

- Ethyl 2-(Piperidin-4-yl)acetate: A pharmaceutical intermediate with a polar piperidine group, enhancing water solubility (Log S = -2.1) compared to non-polar ethyl esters .

- Ethyl Linolenate: Unsaturated ethyl ester with oxidative instability, requiring antioxidants for storage, unlike saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.